5-(4-butanoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-BUTANOYLPIPERAZIN-1-YL)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of piperazine, oxazole, and phenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BUTANOYLPIPERAZIN-1-YL)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylethenyl group: This step often involves a Wittig reaction or a Heck coupling reaction to attach the phenylethenyl moiety to the oxazole ring.
Attachment of the butanoylpiperazine group: This step can be accomplished through nucleophilic substitution reactions, where the piperazine ring is functionalized with a butanoyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(4-BUTANOYLPIPERAZIN-1-YL)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(4-BUTANOYLPIPERAZIN-1-YL)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-(4-BUTANOYLPIPERAZIN-1-YL)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(1-PHENYL-1H-PYRAZOLE-4-YL)-NICOTINAMIDE: This compound shares structural similarities with 5-(4-BUTANOYLPIPERAZIN-1-YL)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE and is used in similar research applications.
Pyridinium Salts: These compounds also feature nitrogen-containing heterocycles and are studied for their diverse biological activities.
Uniqueness
5-(4-BUTANOYLPIPERAZIN-1-YL)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-(4-butanoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H22N4O2/c1-2-6-19(25)23-11-13-24(14-12-23)20-17(15-21)22-18(26-20)10-9-16-7-4-3-5-8-16/h3-5,7-10H,2,6,11-14H2,1H3/b10-9+ |
InChI Key |
ZFBUXIRNNFRACP-MDZDMXLPSA-N |
Isomeric SMILES |
CCCC(=O)N1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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